methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate is a complex organic compound featuring a benzo[d]isothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate typically involves multiple steps:
Formation of the Benzo[d]isothiazole Core: This step often starts with the cyclization of thioacrylamides or dithiopropionamides under acidic conditions to form the isothiazole ring.
Amidation: The resulting sulfone is then reacted with a suitable amine to form the propanamido derivative.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Key considerations include the optimization of reaction conditions to minimize by-products and the use of scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the isothiazole ring, to form various oxidized derivatives.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide under mild conditions using reagents like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation Products: Various sulfoxides and sulfones.
Reduction Products: Sulfides and thiols.
Substitution Products: Nitro and halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer properties. The presence of the isothiazole ring is particularly significant due to its known biological activity .
Medicine
Medicinally, this compound and its derivatives are investigated for their potential as therapeutic agents. The sulfone group is known to enhance the bioavailability and metabolic stability of drugs.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate involves its interaction with biological targets through the isothiazole ring. This ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfone group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to other isothiazole derivatives, methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual functional groups (sulfone and ester) make it versatile for various applications.
Properties
IUPAC Name |
methyl 2-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c1-11(16(21)19-14-9-5-3-7-12(14)18(23)26-2)20-17(22)13-8-4-6-10-15(13)27(20,24)25/h3-11H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOIVBIEMGRREO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)OC)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.